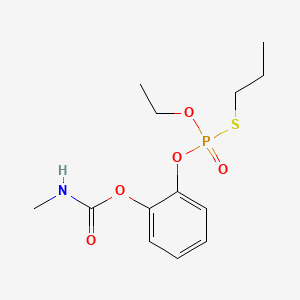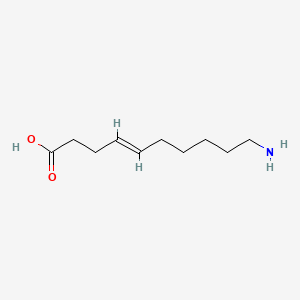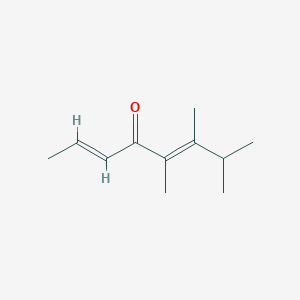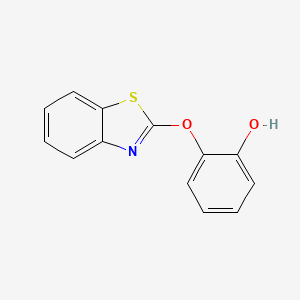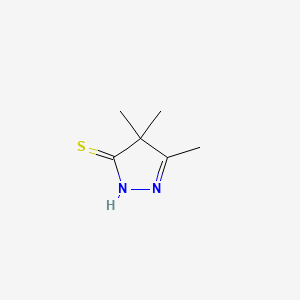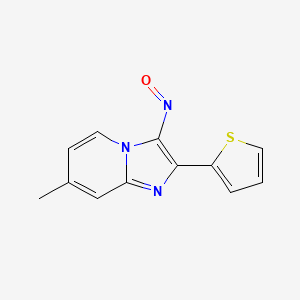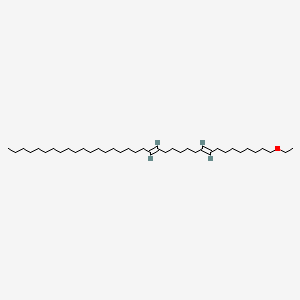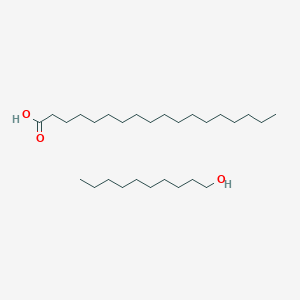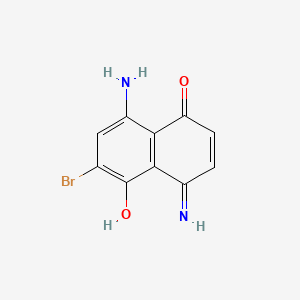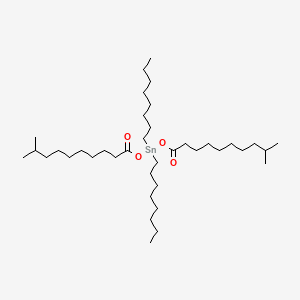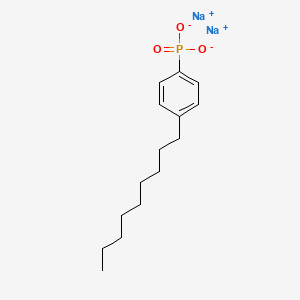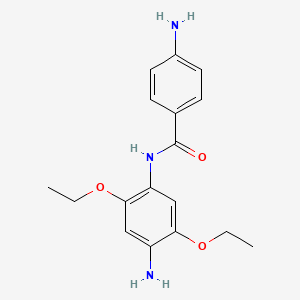
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol: is an organic compound with the molecular formula C12H24O2 . It is a derivative of tetrahydropyran, featuring a six-membered ring with oxygen and a hydroxyl group attached to the second carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2,5-dipropyl-2H-pyran-2-methanol typically involves the oxa-6π-electrocyclization of dienones , a common pathway for creating 2H-pyran derivatives . This method involves the cyclization of dienones under specific conditions to form the desired tetrahydropyran structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tetrahydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with various molecular targets and pathways. The hydroxyl group and the tetrahydropyran ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2,5-dimethyl-2H-pyranmethanol: A similar compound with methyl groups instead of propyl groups.
2H-Pyran-2-methanol, tetrahydro-: Another related compound with a similar core structure but different substituents.
Uniqueness
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol is unique due to its specific substituents, which can influence its chemical properties and reactivity. The presence of propyl groups can affect its solubility, boiling point, and interactions with other molecules, distinguishing it from its methyl-substituted counterparts .
Propriétés
Numéro CAS |
85392-29-6 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(2,5-dipropyloxan-2-yl)methanol |
InChI |
InChI=1S/C12H24O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h11,13H,3-10H2,1-2H3 |
Clé InChI |
MQXJAGMQBSLYGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(OC1)(CCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



